N-(Butoxycarbonyl)-L-phenylalanine
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Overview
Description
N-(Butoxycarbonyl)-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is protected by a butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes to temporarily protect the amino group, preventing it from reacting with other reagents during the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(Butoxycarbonyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The Boc group is introduced to the amino group of phenylalanine, forming this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(Butoxycarbonyl)-L-phenylalanine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol.
Substitution Reagents: Various nucleophiles such as amines and alcohols can react with the protected amino group under basic conditions.
Major Products Formed:
Deprotection: The major product is L-phenylalanine with a free amino group.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: N-(Butoxycarbonyl)-L-phenylalanine is widely used in peptide synthesis as a protecting group for the amino group. It allows for selective reactions on other functional groups without interference from the amino group .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It helps in the development of new therapeutic agents by enabling the synthesis of complex peptides .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other bioactive compounds. It is also used in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of N-(Butoxycarbonyl)-L-phenylalanine primarily involves the protection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective reactions are required . The Boc group can be easily removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Similar to N-(Butoxycarbonyl)-L-phenylalanine but with alanine as the amino acid.
N-(tert-Butoxycarbonyl)-L-lysine: Another Boc-protected amino acid, but with lysine as the amino acid.
Uniqueness: this compound is unique due to the presence of the phenyl group, which provides additional stability and hydrophobicity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of peptides with hydrophobic characteristics .
Properties
CAS No. |
75048-11-2 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2S)-2-(butoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-19-14(18)15-12(13(16)17)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
ZAUFWNBQTJVCMP-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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